molecular formula C42H42N2O10 B12312842 rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans

rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans

Cat. No.: B12312842
M. Wt: 734.8 g/mol
InChI Key: ZVPDPGQBLIPYTH-CWHOVBEGSA-N
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Description

rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans: is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans typically involves the protection of the amino group with the Fmoc group. This can be achieved using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions .

Biology and Medicine: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme functions, and receptor binding. In medicine, these peptides can be used in drug development and as therapeutic agents .

Industry: In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and biochemical research tools .

Mechanism of Action

The compound exerts its effects primarily through the protection of the amino group in amino acids. The Fmoc group prevents unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. The deprotection step, usually involving piperidine, removes the Fmoc group, allowing the amino group to participate in subsequent reactions .

Properties

Molecular Formula

C42H42N2O10

Molecular Weight

734.8 g/mol

IUPAC Name

(2S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid;(2R,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/2C21H21NO5/c2*1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2*2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t2*13-,19+/m10/s1

InChI Key

ZVPDPGQBLIPYTH-CWHOVBEGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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